molecular formula C21H17ClN6O3S2 B12020210 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12020210
M. Wt: 501.0 g/mol
InChI Key: NQTSYDNRGOXDDO-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the triazole core.

    Attachment of the Chlorophenyl Group: This can be done through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the triazole-pyridine intermediate.

    Formation of the Sulfanyl Linkage:

    Acetamide Formation: The final step involves the reaction of the intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in receptor binding studies. Its structural features make it suitable for interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its triazole and pyridine rings are common motifs in many pharmacologically active compounds, suggesting potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding or π-π interactions, stabilizing the compound’s binding to its target. The sulfanyl group can undergo redox reactions, modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-triazole: Similar structure but lacks the sulfanyl and acetamide groups.

    4-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol: Contains a thiol group instead of the sulfanyl group.

    N-(4-sulfamoylphenyl)acetamide: Lacks the triazole and pyridine rings.

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide lies in its combination of functional groups. The presence of the triazole, pyridine, chlorophenyl, sulfanyl, and acetamide groups in a single molecule provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17ClN6O3S2

Molecular Weight

501.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C21H17ClN6O3S2/c22-15-1-5-17(6-2-15)28-20(14-9-11-24-12-10-14)26-27-21(28)32-13-19(29)25-16-3-7-18(8-4-16)33(23,30)31/h1-12H,13H2,(H,25,29)(H2,23,30,31)

InChI Key

NQTSYDNRGOXDDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)S(=O)(=O)N

Origin of Product

United States

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